molecular formula C17H16N4O2S B2723878 6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine CAS No. 328021-27-8

6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine

Cat. No.: B2723878
CAS No.: 328021-27-8
M. Wt: 340.4
InChI Key: AWUZWIFOGVSNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-1-(4-nitrophenyl)-4-(p-tolyl)-1,2-dihydro-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Properties

IUPAC Name

4-(4-methylphenyl)-6-methylsulfanyl-1-(4-nitrophenyl)-2H-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-3-5-13(6-4-12)16-18-11-20(17(19-16)24-2)14-7-9-15(10-8-14)21(22)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUZWIFOGVSNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NCN(C(=N2)SC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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